Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester
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Overview
Description
Butanoic acid, 1-azabicyclo[222]oct-2-en-3-yl ester is a chemical compound with a unique structure that combines the properties of butanoic acid and the bicyclic azabicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester typically involves the esterification of butanoic acid with 1-azabicyclo[2.2.2]oct-2-en-3-ol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the ester product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester involves its interaction with molecular targets and pathways in biological systems. The ester group can undergo hydrolysis to release butanoic acid and the corresponding alcohol, which can then participate in various biochemical processes. The bicyclic structure of the compound may also interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester can be compared with other similar compounds, such as:
Butanoic acid, 1-azabicyclo[2.2.2]oct-3-yl ester: This compound has a similar structure but differs in the position of the ester group.
Butanoic acid, 1-azabicyclo[3.2.1]oct-2-en-3-yl ester: This compound has a different bicyclic framework, leading to variations in its chemical and biological properties.
Butanoic acid, 1-azabicyclo[2.2.2]oct-2-yl ester: This compound lacks the double bond in the bicyclic structure, which can affect its reactivity and interactions.
These comparisons highlight the uniqueness of butanoic acid, 1-azabicyclo[22
Properties
CAS No. |
669000-48-0 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]oct-2-en-3-yl butanoate |
InChI |
InChI=1S/C11H17NO2/c1-2-3-11(13)14-10-8-12-6-4-9(10)5-7-12/h8-9H,2-7H2,1H3 |
InChI Key |
QCXXRUKEXAVLOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CN2CCC1CC2 |
Origin of Product |
United States |
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